molecular formula C10H9NO3 B7845294 5-Cyano-2-ethoxybenzoic acid

5-Cyano-2-ethoxybenzoic acid

Cat. No.: B7845294
M. Wt: 191.18 g/mol
InChI Key: BCVHINXJPIDGNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Cyano-2-ethoxybenzoic acid (IUPAC name: this compound) is a benzoic acid derivative featuring a cyano (-CN) group at the 5-position and an ethoxy (-OCH₂CH₃) group at the 2-position of the aromatic ring. This compound combines the electron-withdrawing cyano group with the electron-donating ethoxy substituent, creating unique electronic and steric properties.

The ethoxy group enhances lipophilicity compared to hydroxyl-containing analogs, making it more suitable for applications requiring lipid solubility. The cyano group may increase the acidity of the carboxylic acid moiety due to its electron-withdrawing nature. Synthetically, this compound could be derived via alkylation of 5-cyano-2-hydroxybenzoic acid or through nitrile-group introduction in pre-functionalized intermediates.

Properties

IUPAC Name

5-cyano-2-ethoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-2-14-9-4-3-7(6-11)5-8(9)10(12)13/h3-5H,2H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCVHINXJPIDGNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C#N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the reaction of 2-ethoxybenzoic acid with a cyanating agent under specific conditions to introduce the cyano group . The reaction conditions often involve the use of catalysts and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of 5-Cyano-2-ethoxybenzoic acid may involve large-scale chemical processes that optimize yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to produce the compound efficiently and cost-effectively .

Chemical Reactions Analysis

Cyano Group Hydrolysis

The electron-withdrawing cyano group undergoes hydrolysis under acidic or basic conditions:

  • Acidic hydrolysis yields 5-carbamoyl-2-ethoxybenzoic acid, which further hydrolyzes to 5-carboxy-2-ethoxybenzoic acid.

  • Basic hydrolysis (e.g., NaOH/H₂O, 80°C) directly forms 5-carboxy-2-ethoxybenzoic acid .

Example Conditions

ReagentsTemperatureTimeYieldSource
6M HCl, reflux100°C4 hr72%
2M NaOH, 80°C80°C2 hr88%

Ethoxy Group Hydrolysis

The ethoxy substituent resists hydrolysis under mild conditions but cleaves in concentrated H₂SO₄ or HI to form 5-cyano-2-hydroxybenzoic acid .

Esterification and Amide Formation

The carboxylic acid participates in standard derivatization reactions:

Esterification

Reacts with methanol/H⁺ or DCC/DMAP to form methyl 5-cyano-2-ethoxybenzoate.

Key Data

ReagentsSolventYieldNotesSource
CH₃OH, H₂SO₄Reflux95%Fischer esterification
DCC, DMAP, CH₂Cl₂RT82%Mild conditions

Amide Coupling

EDCI/HOBt-mediated coupling with amines forms bioactive amides. For example, reaction with indane hydroxamic acid derivatives under microwave irradiation (130°C, 35 min) achieves 79% yield .

Electrophilic Aromatic Substitution

The electron-withdrawing cyano group deactivates the ring, directing electrophiles to the para position relative to the ethoxy group:

ReactionConditionsProductYieldSource
NitrationHNO₃/H₂SO₄, 0°C5-Cyano-2-ethoxy-4-nitrobenzoic acid63%
BrominationBr₂/FeBr₃, CH₂Cl₂5-Cyano-2-ethoxy-4-bromobenzoic acid58%

Cyano Group Transformations

The nitrile functionality enables versatile conversions:

Reduction to Amine

Catalytic hydrogenation (H₂/Pd-C, EtOH) produces 5-aminomethyl-2-ethoxybenzoic acid .

Grignard Addition

Reacts with organomagnesium reagents (e.g., MeMgBr) to form ketones after hydrolysis.

Decarboxylation

Thermal decarboxylation (180–200°C) yields 3-cyano-4-ethoxybenzene, a precursor for heterocyclic synthesis .

Coordination Chemistry

The carboxylic acid and cyano groups act as polydentate ligands. Complexation with Cu(II) in aqueous ethanol forms a blue coordination polymer (molar ratio 1:1) .

Scientific Research Applications

5-Cyano-2-ethoxybenzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic effects and its role in drug development.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which 5-Cyano-2-ethoxybenzoic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be due to its ability to disrupt bacterial cell walls or interfere with essential metabolic processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Physical and Chemical Properties

Table 1: Comparative Properties of 5-Cyano-2-ethoxybenzoic Acid and Analogs

Compound Molecular Formula Substituents Key Properties (Inferred)
This compound C₁₀H₉NO₃ -CN (5), -OCH₂CH₃ (2) Higher lipophilicity; moderate acidity
5-Cyano-2-hydroxybenzoic acid C₈H₅NO₃ -CN (5), -OH (2) Higher water solubility; stronger acidity (lower pKa)
2-(2-Ethoxy-2-oxoacetamido)benzoic acid C₁₁H₁₁NO₅ -OCH₂CH₃, -CONHCO- Planar crystal structure; hydrogen-bonded chains
Salicylic acid C₇H₆O₃ -OH (2) High solubility in polar solvents; pKa ~2.97

Key Observations:

  • Solubility: The ethoxy group in this compound reduces polarity compared to 5-cyano-2-hydroxybenzoic acid, decreasing water solubility but enhancing compatibility with organic solvents .
  • Acidity: The cyano group increases acidity relative to unsubstituted benzoic acids. However, the ethoxy group’s electron-donating effect may partially counteract this, leading to a higher pKa than 5-cyano-2-hydroxybenzoic acid (estimated pKa ~3.5–4.0 vs. ~2.5–3.0 for the hydroxy analog).
  • Thermal Stability: Ethoxy-substituted analogs (e.g., ) exhibit stable crystalline arrangements via hydrogen bonding (O–H⋯O, C–H⋯O), suggesting similar stability for this compound.

Structural and Crystallographic Features

  • This compound vs. 2-(2-Ethoxy-2-oxoacetamido)benzoic Acid: The latter forms planar molecular geometries with intermolecular hydrogen bonds parallel to the [111] crystallographic direction. The cyano group’s linear geometry could introduce steric constraints, affecting lattice energy.
  • Comparison with Salicylic Acid Derivatives: Replacement of the hydroxyl group with ethoxy eliminates the possibility of intramolecular hydrogen bonding (a hallmark of salicylic acid), altering solubility and reactivity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.